molecular formula C17H25N3O3 B6059484 N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-propylurea

N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-propylurea

Cat. No. B6059484
M. Wt: 319.4 g/mol
InChI Key: VKHFXHBOUWRGJQ-UHFFFAOYSA-N
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Description

N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-propylurea, also known as MP-10, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the endocannabinoid system.

Scientific Research Applications

N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-propylurea has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in preclinical studies. N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-propylurea has also been investigated for its potential use in the treatment of neurological disorders such as epilepsy, Parkinson's disease, and multiple sclerosis.

Mechanism of Action

N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-propylurea is a potent inhibitor of FAAH, which is responsible for the hydrolysis of the endocannabinoid anandamide. By inhibiting FAAH, N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-propylurea increases the levels of anandamide, which has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-propylurea has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-propylurea has been shown to have a wide range of biochemical and physiological effects in preclinical studies. It has been shown to reduce pain and inflammation, improve mood, and reduce anxiety and depression-like behaviors. N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-propylurea has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-propylurea in lab experiments is its selectivity for FAAH. N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-propylurea does not interact with other enzymes or receptors in the endocannabinoid system, which reduces the risk of off-target effects. However, one limitation of using N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-propylurea is its relatively short half-life, which may require frequent dosing in animal studies.

Future Directions

There are several areas of future research that could further elucidate the potential therapeutic applications of N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-propylurea. One area of interest is the use of N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-propylurea in the treatment of substance abuse disorders. N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-propylurea has been shown to reduce drug-seeking behavior in animal models of addiction, and further studies could explore its potential use in humans. Another area of interest is the development of more potent and selective FAAH inhibitors that could have even greater therapeutic potential. Finally, more research is needed to fully understand the long-term effects of FAAH inhibition and to identify any potential safety concerns.
Conclusion:
In conclusion, N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-propylurea is a synthetic compound that has shown great promise in preclinical studies for its potential therapeutic applications. Its selectivity for FAAH and its wide range of biochemical and physiological effects make it an attractive target for further research. While there are still many questions to be answered about the safety and efficacy of N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-propylurea, its potential to improve the lives of individuals with a range of neurological and psychiatric disorders makes it an exciting area of research.

Synthesis Methods

The synthesis of N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-propylurea involves the reaction of 1-(2-bromoethyl)-4-methoxybenzene with N-propyl-N-(pyrrolidin-3-yl)urea in the presence of a palladium catalyst. The reaction proceeds through a Heck coupling reaction, followed by cyclization to form the pyrrolidine ring. The final product is obtained after purification by column chromatography.

properties

IUPAC Name

1-[1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl]-3-propylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-3-9-18-17(22)19-14-11-16(21)20(12-14)10-8-13-4-6-15(23-2)7-5-13/h4-7,14H,3,8-12H2,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHFXHBOUWRGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1CC(=O)N(C1)CCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-propylurea

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